- Gold nanoparticles supported on mesostructured oxides for the enhanced catalytic reduction of 4-nitrophenol in water, Catalysis Today, 2022, 388, 388-389
Cas no 93246-53-8 (3-fluoro-4-(morpholin-4-yl)aniline)
3-フルオロ-4-(モルホリン-4-イル)アニリンは、有機合成化学において重要な中間体です。この化合物は、芳香族アミン骨格にフッ素原子とモルホリン環が導入された構造を持ち、医薬品や農薬の開発において高い有用性を示します。特に、フッ素原子の電子吸引性とモルホリン環の立体効果により、標的分子との特異的な相互作用が期待できます。高い純度と安定性を備えており、複雑な化合物合成における多様な反応条件に対応可能です。さらに、そのユニークな構造は生物活性化合物の設計において優れた構造多様性を提供します。
93246-53-8 structure
Product Name:3-fluoro-4-(morpholin-4-yl)aniline
CAS番号:93246-53-8
MF:C10H13FN2O
メガワット:196.221425771713
MDL:MFCD02571270
CID:61613
PubChem ID:160871197
Update Time:2025-06-27
3-fluoro-4-(morpholin-4-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-4-morpholinoaniline
- Linezolid intermediate
- 3-Fluoro-4-(4-morpholinyl) Benzenamine
- 3-Fluoro-4-(4-morpholinyl)aniline
- 3-FLUORO-4-(4-MORPHOLINYL)-BENZEAMINE
- 3-fluoro-4-morpholin-4-ylaniline
- 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE
- 3-fluoro-4-morpholinobenzenamine
- 4-(2-Fluoro-4-aminophenyl)morpholine
- 3-Fluoro-4-(4-morpholinyl)benzenamine (ACI)
- 3-Fluoro-4-(morpholin-4-yl)phenylamine
- 3-Fluoro-4-(morpholine-4-yl)benzenamine
- 3-Fluoro-4-morpholinylaniline
- 4-(Morpholin-4-yl)-3-fluoroaniline
- N-(4-Amino-2-fluorophenyl)morpholine
- 3-fluoro-4-(morpholin-4-yl)aniline
- BP-13092
- 3-fluoro4-morpholinylaniline
- AC-3076
- SY003773
- A13946
- 3-fluoro-4-morpholin-4-ylphenylamine
- 3-fluoro-4-(4-morpholinyl)benzenamine
- F0849
- STK346601
- 3-fluoro-4-morpholino-aniline
- 3-fluoro-4-morpholinyl-aniline
- 3-luoro-4-morpholin-4-ylaniline
- Oprea1_094439
- BENZENAMINE, 3-FLUORO-4-(4-MORPHOLINYL)-
- MFCD02571270
- [3-Fluoro-4-(4-morpholinyl)phenyl]amine
- ALBB-012803
- FQGIBHQUVCGEAC-UHFFFAOYSA-N
- Z274553238
- 3-Fluoro-4-(4-morpholinyl)aniline, AldrichCPR
- DB-294269
- DTXCID40314370
- DTXSID40363323
- SCHEMBL209737
- J-512500
- CS-D1063
- PB29205
- 3-Fluoro-4-morpholin-aniline
- 7R-1199
- UNII-S59MCD5UHX
- EN300-67519
- CHEBI:182776
- (3-fluoro-4-morpholin-4-ylphenyl)amine
- 93246-53-8
- S59MCD5UHX
- 3-fluoro-4-morpholine-anline
- 3-fluoro-4-morpholin-4-yl aniline
- AKOS000103081
- 3-fluoro-4-morpholinyl aniline
- BCP08803
-
- MDL: MFCD02571270
- インチ: 1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
- InChIKey: FQGIBHQUVCGEAC-UHFFFAOYSA-N
- ほほえんだ: FC1C(N2CCOCC2)=CC=C(N)C=1
計算された属性
- せいみつぶんしりょう: 196.10100
- どういたいしつりょう: 196.101
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.5A^2
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.232
- ゆうかいてん: 121.0 to 125.0 deg-C
- ふってん: 364.9°C at 760 mmHg
- フラッシュポイント: 174.5℃
- 屈折率: 1.57
- PSA: 38.49000
- LogP: 1.89070
3-fluoro-4-(morpholin-4-yl)aniline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H302+H312+H332,H315, H319
- 警告文: P261,P264,P270,P271,P280,P301+P312+P330,P302+P350,P304+P340+P312,P305+P351+P338
- セキュリティの説明: H302+H312+H332,H315, H319
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
3-fluoro-4-(morpholin-4-yl)aniline 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関コード:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-fluoro-4-(morpholin-4-yl)aniline 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0728-25g |
3-Fluoro-4-morpholin-4-yl-phenylamine |
93246-53-8 | 97% | 25g |
169.61CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0728-100g |
3-Fluoro-4-morpholin-4-yl-phenylamine |
93246-53-8 | 97% | 100g |
424.02CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0728-500g |
3-Fluoro-4-morpholin-4-yl-phenylamine |
93246-53-8 | 97% | 500g |
1356.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0728-1000g |
3-Fluoro-4-morpholin-4-yl-phenylamine |
93246-53-8 | 97% | 1000g |
2374.52CNY | 2021-05-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0849-25G |
3-Fluoro-4-morpholinoaniline |
93246-53-8 | >98.0%(GC)(T) | 25g |
¥490.00 | 2024-04-15 | |
| TRC | F595895-1g |
3-Fluoro-4-(4-morpholinyl) Benzenamine |
93246-53-8 | 1g |
$ 59.00 | 2023-09-07 | ||
| TRC | F595895-10g |
3-Fluoro-4-(4-morpholinyl) Benzenamine |
93246-53-8 | 10g |
$110.00 | 2023-05-18 | ||
| TRC | F595895-25g |
3-Fluoro-4-(4-morpholinyl) Benzenamine |
93246-53-8 | 25g |
$173.00 | 2023-05-18 | ||
| TRC | F595895-50g |
3-Fluoro-4-(4-morpholinyl) Benzenamine |
93246-53-8 | 50g |
$328.00 | 2023-05-18 | ||
| TRC | F595895-100g |
3-Fluoro-4-(4-morpholinyl) Benzenamine |
93246-53-8 | 100g |
$620.00 | 2023-05-18 |
3-fluoro-4-(morpholin-4-yl)aniline 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Gold Solvents: Water ; 60 min, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; rt
1.2 Reagents: Sodium borohydride Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, 1 atm, rt
リファレンス
- Preparation of N-morpholinylphenyl-N-(piperidinylmethyl)acetamide derivatives and related compounds as GlyT1 transporter inhibitors for the treatment of mental disorders, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
リファレンス
- Preparation of N-morpholinylphenyl-N-(piperidinylmethyl)propenamide derivatives and related compounds as GlyT1 transporter inhibitors for the treatment of neurological and neuropsychiatric disorders, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
リファレンス
- Preparation of (morpholinyl)phenyl azabicyclooctyl ureas as GlyT1 transporter inhibitors for treating neurological disorders, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
リファレンス
- Preparation of piperazine(thio)carboxamides as inhibitors of hematopoietic prostaglandin D synthase, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Catalysts: Iron(II) acetylacetonate , 3,7-Bis[2-(diphenylphosphino)ethyl]octahydro-1,5-diphenyl-1,5,3,7-diazadiphospho… Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Isopropanol ; 48 h, 30 atm, 100 °C
1.2 Reagents: Hydrogen Solvents: Isopropanol ; 48 h, 30 atm, 100 °C
リファレンス
- Homogenous Iron-Catalysed hydrogenation of polar substrates with precise chemoselectivity, Journal of Catalysis, 2023, 417, 109-115
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, 30 psi, rt
リファレンス
- Synthesis, characterization and biological evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-supstituted phenoxypropanamide derivatives, International Journal of Pharma and Bio Sciences, 2015, 6(4), 340-348
合成方法 8
はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ; rt → reflux; 4 h, reflux; reflux → rt
リファレンス
- Synthesis of linezolid, Jingxi Huagong, 2013, 30(8), 920-924
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
リファレンス
- Highlights of the Structure-Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir (ABT-530), Journal of Medicinal Chemistry, 2018, 61(9), 4052-4066
合成方法 10
はんのうじょうけん
1.1 Reagents: Silica Solvents: Ethanol , Water ; 2 h, rt
リファレンス
- Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran, Green Chemistry, 2011, 13(8), 1986-1989
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, 1 atm, rt
リファレンス
- Preparation of piperidinylamides as glycine transporter inhibitors, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; rt
リファレンス
- Preparation of 4-(imidazol-5-yl)-2-anilinopyrimidines as agents for the inhibition of cell proliferation, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
リファレンス
- Preparation of (piperidinyl)(morpholinyl)phenyl ureas as GlyT1 transporter inhibitors for treating neurological disorders, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 1 h, rt
リファレンス
- Synthesis of dihydrooxazole analogues derived from linezolid, Tetrahedron, 2003, 59(19), 3403-3407
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Sodium borohydride Catalysts: Palladium , 2954730-92-6 Solvents: Methanol , Water ; 5 min, 450 - 500 psi, rt
リファレンス
- Continuous Ligand-Free Catalysis Using a Hybrid Polymer Network Support, JACS Au, 2023, 3(8), 2226-2236
合成方法 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Sodium borohydride Catalysts: Palladium , 2866309-20-6 Solvents: Methanol , Water ; rt
リファレンス
- Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst, ACS Sustainable Chemistry & Engineering, 2022, 10(48), 15987-15998
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
リファレンス
- New method for preparation of linezolid, China, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
リファレンス
- New synthetic method of linezolid, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(4), 287-289
合成方法 19
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (lignin residue-derived carbon-supported) Solvents: Tetrahydrofuran , Water ; 24 h, 35 bar, 120 °C
リファレンス
- Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes, ACS Omega, 2022, 7(23), 19804-19815
合成方法 20
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 30 s, 0.5 MPa, 80 °C
リファレンス
- Method for synthesizing 3-fluoro-4-(4-morpholinyl)aniline by using microchannel reactor, China, , ,
3-fluoro-4-(morpholin-4-yl)aniline Raw materials
3-fluoro-4-(morpholin-4-yl)aniline Preparation Products
3-fluoro-4-(morpholin-4-yl)aniline サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:93246-53-8)3-氟-4-(4-吗啉基)苯胺
注文番号:LE5649670
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:44
価格 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:93246-53-8)3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE
注文番号:sfd3964
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:93246-53-8)3-fluoro-4-(morpholin-4-yl)aniline
注文番号:A13946
在庫ステータス:in Stock
はかる:1kg/500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:01
価格 ($):369.0/216.0
Email:sales@amadischem.com
3-fluoro-4-(morpholin-4-yl)aniline 関連文献
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
93246-53-8 (3-fluoro-4-(morpholin-4-yl)aniline) 関連製品
- 333753-72-3(Desacetyl-N,O-descarbonyl Linezolid)
- 216883-16-8(1,2-Benzenediamine, 4-fluoro-5-(4-morpholinyl)-)
- 2689-38-5(3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt)
- 1187582-49-5(2-Fluoro-4-morpholinoaniline hydrochloride)
- 918137-43-6(3-Fluoro-4-(1,4-oxazepan-4-yl)aniline)
- 168828-76-0(3,5-difluoro-4-(morpholin-4-yl)aniline)
- 500206-01-9(Benzenamine, 2-fluoro-5-(4-morpholinyl)-)
- 179900-22-2(2-Fluoro-6-morpholinoaniline)
- 209960-29-2(2-Fluoro-4-(morpholin-4-yl)aniline)
- 258864-18-5(3-fluoro-5-(morpholin-4-yl)aniline)